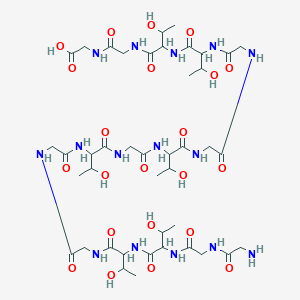

![molecular formula C27H25N5O2 B10837914 1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)

1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RS-66252 is a small molecule drug initially developed by Roche Palo Alto LLC. It functions as an angiotensin II receptor type 1 antagonist, primarily targeting the angiotensin I receptor. This compound was explored for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease and hypertension .

Preparation Methods

The synthetic routes and reaction conditions for RS-66252 are not extensively documented in publicly available sources. the preparation of similar angiotensin II receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with the use of advanced techniques like high-performance liquid chromatography for purification .

Chemical Reactions Analysis

RS-66252, as an angiotensin II receptor antagonist, undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacological properties.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones, thereby modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

Chemistry: As a model compound for studying angiotensin II receptor antagonists, RS-66252 can help in understanding the structure-activity relationships and optimizing the design of new therapeutic agents.

Biology: RS-66252’s role in modulating the angiotensin I receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor in biological systems.

Medicine: The compound’s potential therapeutic applications in treating hypertension and cognitive disorders like Alzheimer’s disease have been explored, although its development was eventually discontinued

Mechanism of Action

RS-66252 is similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. RS-66252’s uniqueness lies in its specific structural features and its initial exploration for treating cognitive disorders, which is less common among other angiotensin II receptor antagonists .

Comparison with Similar Compounds

- Losartan

- Valsartan

- Irbesartan

Properties

Molecular Formula |

C27H25N5O2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

1-butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indole-3-carboxylic acid |

InChI |

InChI=1S/C27H25N5O2/c1-2-3-16-32-23-11-7-6-10-22(23)25(27(33)34)24(32)17-18-12-14-19(15-13-18)20-8-4-5-9-21(20)26-28-30-31-29-26/h4-15H,2-3,16-17H2,1H3,(H,33,34)(H,28,29,30,31) |

InChI Key |

LGRDYINVULLPLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)

![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)

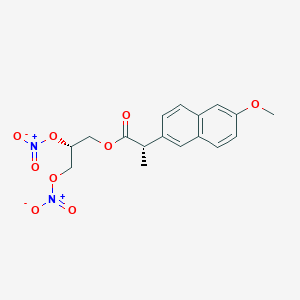

![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)

![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)

![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)